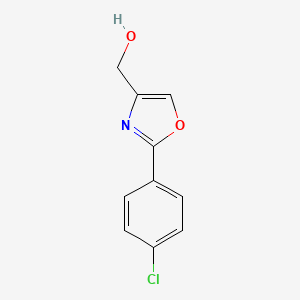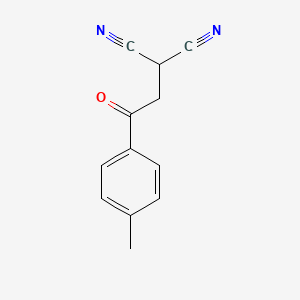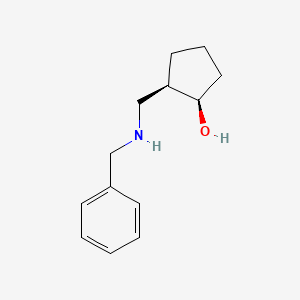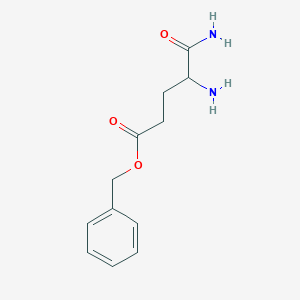
Pyrazole-1-carbonyl chloride
Descripción general
Descripción
Pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out by treating pyrazole with thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene and thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding pyrazole-1-carboxamides, pyrazole-1-carboxylates, and pyrazole-1-carbothioates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrazole-1-carboxylic acid and hydrogen chloride.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine.
Alcohols: Reaction with alcohols under basic conditions to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
- Pyrazole-1-carboxamides
- Pyrazole-1-carboxylates
- Pyrazole-1-carbothioates
- Pyrazole-1-carboxylic acid
Aplicaciones Científicas De Investigación
Pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
- Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
- Medicine: this compound is employed in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
- Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of pyrazole-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized. For example, in the synthesis of enzyme inhibitors, the this compound derivative may interact with the active site of the enzyme, inhibiting its activity.
Comparación Con Compuestos Similares
- Pyrazole: The parent compound, which lacks the carbonyl chloride functional group.
- Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
- Pyrazolidine: A fully saturated derivative of pyrazole.
- Pyrazolone: An oxidized form of pyrazole with a carbonyl group at position 3.
Uniqueness: Pyrazole-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride functional group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
pyrazole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)7-3-1-2-6-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRORHHSPMXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,5R,7R)-10,10-Dimethyl-3lambda4-thia-4-azatricyclo[5.2.1.01,5]decane 3-oxide](/img/structure/B1642688.png)
![[(3aS,6R,6aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B1642691.png)











![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B1642756.png)
